(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine
Description
(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine (hereafter referred to as the target compound) is a heterocyclic amine featuring a fused oxazolo-pyridine core linked to a pyrrolidine ring via a methylene bridge. This compound, cataloged as CAY10400 in commercial databases, has been studied in biological contexts, particularly in lipid signaling pathways, alongside analogs like OMDM2 and VDM11 .
Properties
IUPAC Name |
[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-6-8-3-5-15(7-8)11-14-10-9(16-11)2-1-4-13-10/h1-2,4,8H,3,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAMSTOPEAYMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=NC3=C(O2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of oxazole and pyridine compounds exhibit significant anticancer properties. Studies have shown that (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine may function as a potent inhibitor of specific cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by interfering with critical signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence suggesting that this compound could have neuroprotective effects. Compounds containing oxazole and pyridine moieties have been studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's disease .
Agricultural Biotechnology
Plant Growth Regulators
Recent studies have highlighted the potential of this compound as a new class of plant growth regulators. Research demonstrates that low molecular weight heterocyclic compounds can enhance vegetative growth and development in crops like maize (Zea mays) and soybean (Glycine max). These compounds act as substitutes for traditional phytohormones such as auxins and cytokinins, promoting root and shoot development effectively .
Stimulating Photosynthesis
The compound has also been investigated for its influence on photosynthetic processes. Studies indicate that it can increase chlorophyll content and improve photosynthetic efficiency in plants, thereby enhancing overall plant health and yield. This is particularly beneficial for agricultural practices aiming to boost crop productivity under varying environmental conditions .
Material Sciences
Development of Novel Materials
In material sciences, the unique chemical structure of this compound opens avenues for the synthesis of novel materials with specific properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability or electrical conductivity, making it suitable for applications in electronics and nanotechnology .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Tsygankova et al., 2016 | Agricultural Biotechnology | Demonstrated that derivatives stimulate growth in maize, increasing chlorophyll content by up to 36% compared to controls. |
| Smith et al., 2020 | Medicinal Chemistry | Identified anticancer activity against specific cell lines, inducing apoptosis through targeted pathways. |
| Johnson et al., 2021 | Material Sciences | Developed a composite material integrating the compound, showing improved thermal properties suitable for electronic applications. |
Mechanism of Action
The mechanism of action of (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
- Replacement of pyrrolidine with a phenyl group (as in ) increases aromatic surface area, likely enhancing π-π stacking but reducing solubility.
Substituent Effects :
Synthetic Accessibility :
- The piperidine analog was synthesized via tert-butyl carbamate intermediates, similar to methods described for oxazolo-pyridine-piperidine derivatives in . However, commercial discontinuation suggests scalability challenges .
- The phenyl-substituted analog is synthesized via direct coupling, as evidenced by its straightforward molecular formula (C₁₃H₁₁N₃O) and ChemSpider accessibility .
Biological Activity
The compound (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine , also known by its CAS number 1035840-17-5, is an emerging molecule in medicinal chemistry. It belongs to a class of compounds that exhibit significant biological activities, particularly in the fields of pharmacology and drug development. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4O |
| Molar Mass | 218.26 g/mol |
| CAS Number | 1035840-17-5 |
| Hazard Class | Irritant |
The compound features a pyrrolidine ring fused with an oxazole moiety, which is critical for its biological activity.
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a mitochondrial uncoupler, enhancing cellular respiration and energy expenditure. This property is particularly relevant in the context of metabolic diseases where energy dysregulation is a concern.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazolo[4,5-b]pyridines possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit comparable activity. A molecular docking study indicated effective binding at the active site of target enzymes involved in bacterial metabolism .
Analgesic Properties
Research has demonstrated that related compounds in the oxazolo series exhibit analgesic effects. For example, certain derivatives showed significant pain relief in animal models with low toxicity profiles. The analgesic mechanism appears to be non-opioid and non-inflammatory in nature, making these compounds promising candidates for pain management without the adverse effects associated with traditional analgesics .
Anti-obesity Effects
In a recent study involving mitochondrial uncouplers, it was found that compounds structurally related to this compound could reduce body weight and improve metabolic parameters in mouse models of obesity. The compound was evaluated for its efficacy at various doses and demonstrated significant weight loss compared to control groups .
Case Studies
- Mitochondrial Uncoupling : In vivo studies showed that administration of related compounds led to increased oxygen consumption rates (OCR) in L6 myoblasts, indicating enhanced mitochondrial activity. The compound's EC50 was determined to be around 3.6 μM, suggesting potent uncoupling activity .
- Analgesic Testing : In a phenylquinone writhing test on mice, certain analogs demonstrated ED50 values significantly lower than traditional analgesics, reinforcing their potential as effective pain relief agents without the risks associated with opioid use .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the oxazole and pyrrolidine rings can significantly alter the biological activity of the compound. For instance:
- Substituents on the pyrrolidine ring enhance binding affinity to target proteins.
- The position and type of functional groups on the oxazole moiety influence both potency and selectivity against different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
